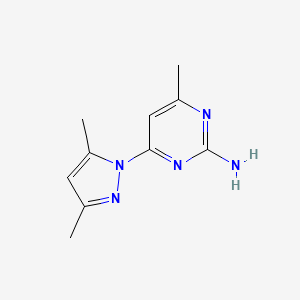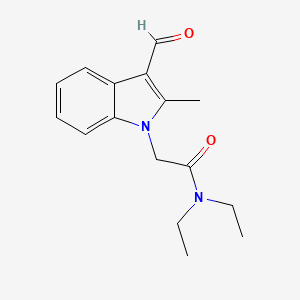
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-2-amine" is a pyrimidine derivative, which is a class of heterocyclic aromatic organic compounds. Pyrimidine derivatives are known for their diverse range of biological activities and are often used in pharmaceuticals and agrochemicals. Although the specific compound is not directly studied in the provided papers, related compounds with pyrazole and pyrimidine moieties are investigated for their potential biological activities and chemical properties.
Synthesis Analysis
The synthesis of related pyrazole and pyrimidine derivatives is described in several papers. For instance, the electrochemical synthesis of tetrahydropyrazolo[3,4-b]pyridin-6-ones is reported using a multicomponent reaction involving 5-methylpyrazol-3-amine, aromatic aldehydes, and Meldrum’s acid . Additionally, the synthesis of pyrazole ligands and their subsequent reaction with rhodium(I) complexes is detailed, demonstrating the versatility of pyrazole derivatives in coordination chemistry .
Molecular Structure Analysis
The molecular structure of pyrimidine and pyrazole derivatives is often characterized using various spectroscopic and computational techniques. For example, a copper(II) complex with a related pyrazole-pyrimidine ligand is reported to adopt a distorted square-pyramidal geometry, as determined by crystallography . The molecular structure of another pyrazole derivative is investigated using density functional theory (DFT) and molecular docking, along with experimental techniques like FT-IR, FT-Raman, and NMR .
Chemical Reactions Analysis
The reactivity of pyrazole and pyrimidine derivatives is explored in several studies. For instance, the reaction of pyrazole ligands with rhodium(I) complexes leads to the formation of water-soluble pyrazolate rhodium(I) complexes, which can further react under a CO–H2 mixture to yield dinuclear pyrazolate-bridged tetracarbonyl compounds . Another study describes the synthesis of pyrano[2,3-c]pyrazoles and their hydrogenated analogs, showcasing the reactivity of substituted 3-hydroxypyrazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole and pyrimidine derivatives are often determined through experimental and theoretical methods. For example, the electronic properties, thermodynamic parameters, and non-linear optical (NLO) properties of a pyrimidine derivative are calculated using quantum mechanical calculations . The electronic spectroscopy of a copper(II) complex with a pyrazole-pyrimidine ligand is analyzed, revealing insights into the electronic transitions within the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Heterocyclic amines, including pyrazolyl-pyrimidin-2-amines, are integral in synthesizing diverse heterocyclic compounds, serving as building blocks for more complex molecules. For instance, the reactivity of compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones has been explored for synthesizing various classes of heterocycles and dyes, highlighting the importance of such structures in organic synthesis and material science (Gomaa & Ali, 2020).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the pyrazole and pyrimidine moieties are often investigated for their potential therapeutic applications. The synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidines, for example, have revealed significant medicinal properties, including antitumor, anti-inflammatory, and antimicrobial activities. These studies underscore the potential of such heterocyclic compounds in developing new therapeutic agents (Chauhan & Kumar, 2013).
Material Science and Catalysis
Heterocyclic amines are also pivotal in material science, particularly in designing novel catalysts and functional materials. The synthesis of pyrano[2,3-d]pyrimidine scaffolds, for example, involves using hybrid catalysts, highlighting the role of such heterocyclic structures in developing new materials with potential applications in various industries (Parmar, Vala, & Patel, 2023).
Eigenschaften
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-6-5-9(13-10(11)12-6)15-8(3)4-7(2)14-15/h4-5H,1-3H3,(H2,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMRLAHQBUJLIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)N2C(=CC(=N2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353481 |
Source


|
| Record name | 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-2-amine | |
CAS RN |
91716-38-0 |
Source


|
| Record name | 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-Chloro-4-methyl-phenylamino)-methyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1299032.png)
![3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1299033.png)

![4-[(3-Fluorophenyl)methoxy]benzaldehyde](/img/structure/B1299039.png)








![4-Amino-2-[(furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B1299063.png)
